molecular formula C15H24N2 B2399889 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine CAS No. 41805-29-2

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Cat. No. B2399889
CAS RN: 41805-29-2
M. Wt: 232.371
InChI Key: OBZUGXDFZLYGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. BZP has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is structurally similar to Gabapentin . Gabapentin primarily targets calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for normal functioning of the nervous system .

Mode of Action

Gabapentin acts by decreasing the activity of a subset of calcium channels . This action reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and reducing the perception of pain .

Biochemical Pathways

It is known that the drug’s action on calcium channels can influence several downstream pathways involved in pain perception and seizure activity .

Pharmacokinetics

Gabapentin has a bioavailability of 27–60% , which is inversely proportional to dose . . The drug is excreted by the kidneys . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The action of Gabapentin results in the reduction of neuronal excitability, which can alleviate symptoms of conditions like neuropathic pain and partial seizures . It is also used off-label for the treatment of non-neuropathic pain, anxiety disorders, and bipolar disorder .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, factors such as diet, living habits, and residential environment can affect the body’s response to the drug . Additionally, genetic factors can influence how an individual metabolizes and responds to Gabapentin .

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its easy synthesis and availability, as well as its well-characterized mechanism of action. However, BZP also has limitations, including its potential for abuse and its lack of specificity for certain neurotransmitter systems.

Future Directions

There are several future directions for research on BZP. One area of interest is the potential use of BZP as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is the development of more specific and potent BZP analogs that can be used as research tools and potential therapeutics. Additionally, further research is needed to better understand the long-term effects of BZP use on the body and brain.

Synthesis Methods

BZP can be synthesized by the reaction of benzyl chloride and N-methylcyclohexylamine in the presence of a base. The reaction results in the formation of BZP as a white crystalline solid. The purity of BZP can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in various fields of research. In neuroscience, BZP has been investigated for its effects on the central nervous system. BZP has been shown to increase dopamine and serotonin levels in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUGXDFZLYGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

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